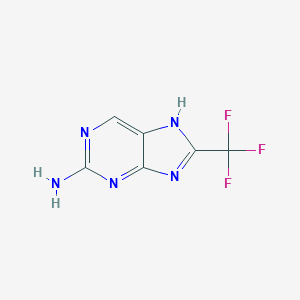

8-(Trifluoromethyl)-9H-purin-2-amine

説明

Structure

3D Structure

特性

IUPAC Name |

8-(trifluoromethyl)-7H-purin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F3N5/c7-6(8,9)4-12-2-1-11-5(10)14-3(2)13-4/h1H,(H3,10,11,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CILXVNCPCQCZEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=NC(=N1)N)N=C(N2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F3N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30326462 | |

| Record name | 8-(Trifluoromethyl)-9H-purin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30326462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10179-89-2 | |

| Record name | 10179-89-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=528624 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 8-(Trifluoromethyl)-9H-purin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30326462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 8 Trifluoromethyl 9h Purin 2 Amine and Its Analogues

Classical Synthetic Approaches to Purine (B94841) Derivatives

The foundational methods for constructing the purine scaffold were established by pioneers like Traube. These classical approaches, while historically significant, are often characterized by their lengthy and demanding nature.

Multi-Step Reaction Sequences and their Inherent Challenges

Traditional purine synthesis is a testament to the complexities of multi-step organic reactions. These sequences typically involve the initial construction of a pyrimidine (B1678525) ring, followed by the annulation of an imidazole (B134444) ring. A common starting point is the use of pyrimidine derivatives, such as 4,5-diaminopyrimidines, which are then cyclized with a one-carbon source like formic acid or formamide (B127407) to form the purine core.

Advanced Synthetic Protocols for 8-(Trifluoromethyl)-9H-purin-2-amine

To overcome the limitations of classical methods, modern organic chemistry has ushered in advanced protocols that offer improved efficiency, atom economy, and specificity. These techniques are particularly crucial for the synthesis of complex molecules like this compound.

Microwave-Assisted Synthesis Techniques

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. By utilizing microwave irradiation, reaction times can be dramatically reduced from hours or days to mere minutes. nih.gov This rapid heating can also lead to higher yields and cleaner reaction profiles. In the context of purine synthesis, microwave irradiation has been successfully employed for the one-pot synthesis of 8-arylmethyl-9H-purin-6-amines from the condensation of an amino-pyrimidine with an aryl acetic acid. nih.govnih.gov This one-step method, conducted at elevated temperatures (e.g., 220°C) for a short duration (e.g., 15 minutes), demonstrates the potential of microwave assistance to streamline the synthesis of C-8 substituted purines. nih.gov

Table 1: Example of Microwave-Assisted Purine Synthesis

| Starting Materials | Conditions | Product | Reference |

|---|

Development of One-Pot Synthesis Strategies

One-pot synthesis, where multiple reaction steps are carried out in the same reaction vessel without isolation of intermediates, offers significant advantages in terms of efficiency and sustainability. researchgate.net This approach minimizes solvent waste and purification steps, saving time and resources. The development of one-pot strategies for purine synthesis often involves multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form the final product. researchgate.net For instance, a novel strategy for the rapid synthesis of a diversity of C-8 and N-9 substituted purines was developed from 5-aminoimidazole-4-carbonitriles in one or two steps. nih.govresearchgate.net This demonstrates the power of one-pot procedures to quickly generate molecular complexity from simple starting materials. nih.govresearchgate.net

Regioselective Functionalization at Purine Core Positions

The purine ring system possesses several C-H and N-H bonds with different reactivities, making regioselective functionalization a key challenge. rsc.orgrsc.org Directing a substituent to a specific position, such as the C-8 position, without affecting other sites like C-2 or C-6, requires carefully designed strategies. Recent advances have focused on transition-metal-catalyzed C-H activation, which allows for the direct and selective introduction of functional groups. rsc.org For example, the C-8 position can be selectively functionalized through methods like direct C-H cyanation. mdpi.com This can be achieved through a sequence of triflic anhydride (B1165640) activation and nucleophilic cyanation with TMSCN, leading to 8-cyanated purine derivatives in moderate to excellent yields. mdpi.com The nitrogen atoms within the purine ring can also act as directing groups to guide metal catalysts to specific C-H bonds, facilitating their functionalization. rsc.org

Synthesis of C-8 and N-9 Substituted Purine Analogues

The functionalization of the C-8 and N-9 positions of the purine core is of significant interest for developing new bioactive molecules. A variety of synthetic methods have been developed to introduce diverse substituents at these positions.

A notable strategy involves starting with 5-aminoimidazole-4-carbonitriles, which can undergo annulation reactions to build the purine scaffold with pre-defined C-8 and N-9 substituents. nih.govresearchgate.net This approach allows for the one-step synthesis of various purine analogues by reacting the imidazole precursor with different C1 donor reagents. researchgate.net For example, using formic acid leads to 8,9-disubstituted-6,9-dihydro-1H-purin-6-ones, while using urea (B33335) or guanidine (B92328) carbonate yields other complex purine structures. nih.govresearchgate.net Two-step sequences from the same precursors can also afford 8,9-disubstituted-9H-purin-6-amines. nih.govresearchgate.net

Furthermore, cross-coupling reactions, such as the Chan-Lam cross-coupling, have been employed to introduce aryl substituents at the N-9 position of the purine ring. imtm.cz The synthesis of 6,8,9-trisubstituted purine analogues has also been achieved through a multi-step sequence starting from 4,6-dichloro-5-nitropyrimidine. nih.gov This sequence involves sequential nucleophilic aromatic substitution and cyclization to build the desired substituted purine structure. nih.gov

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 8-(Trifluoromethyl)-9H-purin-6-amine |

| 4,5-diaminopyrimidines |

| 8-arylmethyl-9H-purin-6-amines |

| 5-aminoimidazole-4-carbonitriles |

| 8-cyanated purine derivatives |

| 8,9-disubstituted-6,9-dihydro-1H-purin-6-ones |

| 8,9-disubstituted-9H-purin-6-amines |

| 6,8,9-trisubstituted purine analogues |

Diversification and Derivatization Strategies for Structure-Activity Relationship (SAR) Studies

The purine scaffold is a cornerstone in medicinal chemistry, and the introduction of a trifluoromethyl group at the C8 position of a purin-2-amine creates a unique chemical entity with significant potential for therapeutic development. Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of this core structure. These studies systematically modify the molecule to identify which parts are essential for its function. For this compound and its analogues, diversification strategies have primarily focused on substitutions at the N9 position of the purine ring, as well as modifications at the C2 and C6 positions, to explore and enhance their biological effects.

A key approach to diversifying the 8-(trifluoromethyl)purine core involves the synthesis of N9-substituted derivatives. researchgate.netnih.gov This strategy is based on the observation that N9-substitution can significantly influence the biological activity of purine analogues. researchgate.net For instance, solid-phase synthesis techniques have been effectively employed to create libraries of N9-substituted purine derivatives, allowing for the rapid generation of diverse compounds for screening. nih.gov

One notable area of investigation for these analogues is their potential as mitochondrial uncouplers. A series of N-substituted 8-trifluoromethyl-9H-purin-6-amines, derived from the known uncoupler BAM15, has been synthesized and evaluated. digitellinc.com The SAR studies on this series revealed that a wide variety of substituents are tolerated, leading to compounds with sub-micromolar potency. digitellinc.com This highlights the importance of the N-substituent in modulating the activity of the 8-(trifluoromethyl)purine scaffold.

In addition to N9-substitutions, modifications at other positions of the purine ring are also critical for developing a comprehensive SAR. For example, the synthesis of 2,6,9-trisubstituted purine derivatives allows for a multi-pronged approach to SAR studies. nih.gov By systematically altering the substituents at each of these positions, researchers can fine-tune the compound's properties to improve its interaction with biological targets.

The following tables summarize the diversification strategies and the resulting analogues for SAR studies.

Table 1: N9-Substituted 8-(Trifluoromethyl)purine Analogues and their SAR Insights

| Base Scaffold | Position of Diversification | Type of Substituent | SAR Insights | Reference |

| 8-(Trifluoromethyl)-9H-purin-6-amine | N9 | Various alkyl and aryl groups | Wide range of substitutions tolerated, leading to potent mitochondrial uncouplers. digitellinc.com | digitellinc.com |

| 2,6-disubstituted-9H-purine | N9 | Alkyl groups (e.g., cyclopropylmethyl) | Hydrophobic interactions in the binding cavity of kinases can be increased. nih.gov | nih.gov |

| 9H-purine | N9 | α-amino acid motifs | Resulting compounds showed mild, dose-dependent anticancer activity. nih.gov | nih.gov |

Table 2: C2 and C6 Position Modifications of 8-(Trifluoromethyl)purine Analogues

| Base Scaffold | Position of Diversification | Type of Substituent | SAR Insights | Reference |

| 9-substituted-9H-purine | C2 | Trifluoromethyl, n-propyl, iodine | Introduction of a lipophilic substituent is favorable for PDE-4 inhibitory activity. researchgate.net | researchgate.net |

| 9-substituted-8-hydroxyadenine | C2 | Various amino moieties (e.g., 2-methoxyethylamino) | Potent interferon-inducing activity observed with specific amino groups. nih.gov | nih.gov |

| 2-chloro-9-substituted-9H-purine | C6 | Various substituted phenylamino (B1219803) groups | Influences inhibitory activity against kinases like Bcr-Abl, BTK, and FLT3-ITD. nih.gov | nih.gov |

| 9-substituted-9H-purine | C6 | Thioalkyl groups | Moderate to good inhibitory activity against Mycobacterium tuberculosis. researchgate.net | researchgate.net |

These derivatization strategies are instrumental in building a detailed understanding of how the chemical structure of this compound analogues relates to their biological function, paving the way for the design of more potent and selective therapeutic agents.

Advanced Spectroscopic and Structural Characterization of 8 Trifluoromethyl 9h Purin 2 Amine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 8-(trifluoromethyl)-9H-purin-2-amine derivatives. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure and the chemical environment of the atoms.

¹H NMR, ¹³C NMR, and ¹⁹F NMR Spectroscopic Applications

Proton (¹H), carbon-13 (¹³C), and fluorine-19 (¹⁹F) NMR are particularly valuable for characterizing these trifluoromethylated purine (B94841) derivatives. nih.govrsc.orgwikipedia.org

¹H NMR spectroscopy provides information on the number and types of hydrogen atoms in a molecule. In the context of this compound derivatives, ¹H NMR is used to identify the protons attached to the purine core and any substituents. For example, in propan-2-amine, the integrated signal proton ratio of 6:1:2 in the high-resolution spectrum corresponds to its structural formula. docbrown.info The chemical shifts and coupling patterns of these protons can confirm the substitution pattern on the purine ring. docbrown.info

¹³C NMR spectroscopy reveals the carbon framework of the molecule. Each unique carbon atom in a molecule gives a distinct signal, providing direct evidence of the number of different carbon environments. docbrown.info For instance, the ¹³C NMR spectrum of propan-2-amine shows two distinct chemical shift lines, indicating two different chemical environments for its three carbon atoms. docbrown.info

¹⁹F NMR spectroscopy is especially important for compounds containing the trifluoromethyl (CF₃) group. nih.gov The ¹⁹F nucleus is highly sensitive to its electronic environment, resulting in a wide range of chemical shifts that can provide detailed information about the location and interactions of the CF₃ group within the molecule. wikipedia.orgacs.org The presence of three equivalent fluorine atoms in the CF₃ group enhances the sensitivity of this technique. nih.govacs.org The chemical shifts for CF₃ groups typically appear in the range of -50 to -70 ppm. wikipedia.org

Table 1: Representative NMR Data for a Substituted this compound Derivative

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H | 11.46 | s | - | NH |

| ¹H | 9.01 | dd | J = 1.7, 2.6 | Aromatic-H |

| ¹H | 8.65 | dd | J = 1.1, 6.5 | Aromatic-H |

| ¹³C | 170.4 | - | - | C=O |

| ¹³C | 159.3 | - | - | C-N |

| ¹⁹F | -61.38 | s | - | CF₃ |

| Note: This table is a representative example and the actual values can vary depending on the specific derivative and experimental conditions. Data compiled from representative spectra of similar compounds. rsc.orgacs.org |

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragment Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. In the study of this compound derivatives, MS is crucial for confirming the molecular formula and for analyzing fragmentation patterns, which can provide further structural information.

High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the unambiguous determination of the elemental composition. Fragmentation analysis, often achieved through techniques like tandem mass spectrometry (MS/MS), involves breaking the molecule into smaller fragments and analyzing their masses. This data helps to piece together the structure of the original molecule. For instance, a library of N-substituted 8-trifluoromethyl-9H-purin-6-amine derivatives has been reported, with lead compound SHK219 showing an EC₅₀ of 820 nM in rat L6 myoblasts, no in vitro toxicity, and a half-life of 5.1 hours in mice. digitellinc.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. By measuring the absorption of IR radiation, an IR spectrum is generated, which shows absorption bands corresponding to different functional groups.

For this compound derivatives, IR spectroscopy can confirm the presence of key functional groups such as:

N-H stretching: Primary amines typically show two bands in the 3200-3500 cm⁻¹ region, while secondary amines show one. wpmucdn.com

C=N and C=C stretching: These appear in the 1400-1650 cm⁻¹ region and are characteristic of the purine ring system.

C-F stretching: The strong absorption bands for the C-F bonds of the trifluoromethyl group are typically found in the 1000-1300 cm⁻¹ region.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Isolation

High-Performance Liquid Chromatography (HPLC) is a premier technique for separating, identifying, and quantifying components in a mixture. nih.govjafs.com.pl It is extensively used to assess the purity of synthesized this compound derivatives and to isolate them from reaction mixtures. nih.govresearchgate.net

By employing a reversed-phase column and a suitable mobile phase, different components of a sample travel through the column at different rates, allowing for their separation. nih.gov A UV detector is often used to monitor the effluent, and the retention time of a peak is characteristic of a specific compound. cabidigitallibrary.org The area under the peak is proportional to the concentration of the compound, enabling quantitative analysis. jafs.com.pl HPLC methods can achieve high sensitivity, with detection limits for some purine metabolites reaching 0.1–0.5 ng/mL. creative-proteomics.com

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Comprehensive Analysis of Trifluoromethyl Group's Influence on Bioactivity and Selectivity

The introduction of a trifluoromethyl (-CF3) group at the C-8 position of the purine (B94841) scaffold in 8-(Trifluoromethyl)-9H-purin-2-amine has a profound impact on its physicochemical properties and, consequently, its biological activity. The -CF3 group is a common substituent in medicinal chemistry, valued for its ability to modulate a molecule's electronic and steric properties, metabolic stability, and lipophilicity. researchgate.netmdpi.comnih.gov

The high electronegativity of the fluorine atoms in the trifluoromethyl group makes it a strong electron-withdrawing group. researchgate.netmdpi.com This electronic effect can significantly alter the acidity and basicity of the purine ring, influencing its interactions with biological targets. nih.gov For instance, the electron-withdrawing nature of the -CF3 group can decrease the electron density in the purine ring, which may affect its ability to form hydrogen bonds or engage in other non-covalent interactions with receptor binding sites. acs.org

Furthermore, the trifluoromethyl group can enhance the metabolic stability of the parent molecule. The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry, making the -CF3 group resistant to metabolic degradation, particularly oxidation. mdpi.com This increased stability can lead to a longer biological half-life and improved pharmacokinetic profile.

The lipophilicity of a molecule is a critical determinant of its ability to cross cell membranes and reach its target. The trifluoromethyl group generally increases the lipophilicity of a compound, which can enhance its membrane permeability and bioavailability. researchgate.netmdpi.com However, the effect of -CF3 substitution on bioactivity is not always straightforward. While it can lead to an increase in biological activity, this is not a universal outcome. researchgate.net The specific impact of the trifluoromethyl group depends on its position on the scaffold and the nature of the biological target.

The influence of the trifluoromethyl group on the properties of a molecule is summarized in the table below.

| Property | Influence of Trifluoromethyl Group | Reference |

| Electronic Effect | Strong electron-withdrawing group, alters acid-base properties. | researchgate.netmdpi.comnih.gov |

| Metabolic Stability | Increases stability due to the strong C-F bond, resisting oxidation. | mdpi.com |

| Lipophilicity | Generally increases lipophilicity, potentially enhancing membrane permeability. | researchgate.netmdpi.com |

| Bioactivity | Can enhance biological activity, but the effect is context-dependent. | researchgate.net |

Systematic Examination of Substituent Effects at C-2, C-6, C-8, and N-9 Positions of the Purine Scaffold

The biological activity of purine analogs can be finely tuned by introducing various substituents at different positions of the purine ring. The C-2, C-6, C-8, and N-9 positions are particularly important for modulating potency, selectivity, and pharmacokinetic properties.

C-2 Position: The amino group at the C-2 position of this compound is a key feature. Modifications at this position can significantly impact biological activity. For example, in other purine derivatives, the presence of a C-2 amino group has been shown to be critical for certain biological activities, and its replacement can lead to a loss of potency. mdpi.com

C-6 Position: The C-6 position of the purine ring is a common site for modification. In many purine-based compounds, substitution at this position can influence selectivity for different biological targets. For instance, the introduction of different aryl groups at the C-6 position of purine nucleosides has been shown to affect their activity. mdpi.com

C-8 Position: As discussed in the previous section, the substituent at the C-8 position has a significant impact on the molecule's properties. In the case of this compound, the trifluoromethyl group is a key determinant of its activity. In other purine analogs, such as 8-styrylxanthines, substitutions at the C-8 position have been extensively studied to modulate their antagonist activity at adenosine (B11128) receptors. nih.gov

The following table summarizes the general effects of substitutions at these key positions on the purine scaffold.

| Position | General Effect of Substitution | Reference |

| C-2 | Can be critical for biological activity; modifications can significantly alter potency. | mdpi.com |

| C-6 | Influences selectivity for biological targets. | mdpi.com |

| C-8 | Significantly impacts electronic properties, metabolic stability, and lipophilicity. | nih.gov |

| N-9 | Crucial for interaction with biological targets and can influence binding orientation. | researchgate.netnih.govimtm.cz |

Rational Design Principles for Optimizing Potency and Efficacy

The optimization of the potency and efficacy of this compound and its analogs relies on the application of rational design principles. These strategies utilize an understanding of the compound's SAR and the structure of its biological target to guide the design of improved molecules.

Structure-based drug design is a powerful approach that uses the three-dimensional structure of the target protein to design ligands with high affinity and selectivity. nih.gov If the target of this compound is known, its structure can be used to design derivatives that make more favorable interactions with the binding site.

Ligand-based drug design strategies are employed when the structure of the target is unknown. nih.gov These methods rely on the analysis of the SAR of a series of active compounds to develop a pharmacophore model, which represents the key structural features required for biological activity. This model can then be used to design new compounds with improved properties.

Another important principle is the optimization of pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME). This can be achieved by modifying the molecule to improve its solubility, membrane permeability, and metabolic stability. For example, the introduction of polar groups can increase solubility, while the modification of metabolically labile sites can improve stability.

The principles of rational design are iterative, involving cycles of design, synthesis, and biological testing to progressively refine the properties of the lead compound. nih.gov

Conformational Analysis and its Correlation with Biological Response

The three-dimensional conformation of a molecule is a critical determinant of its biological activity. Conformational analysis aims to understand the preferred spatial arrangement of a molecule's atoms and how this conformation influences its interaction with a biological target. nih.gov

For purine analogs like this compound, the conformation of the purine ring and the orientation of its substituents are crucial for binding to its target. The molecule may exist in multiple conformations, and the biologically active conformation may not be the lowest energy conformation in solution.

Computational methods, such as molecular mechanics and quantum mechanics calculations, can be used to predict the stable conformations of a molecule and to estimate the energy barriers between them. nih.gov Experimental techniques, such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy, can provide direct information about the conformation of a molecule in the solid state or in solution.

Ligand Efficiency and Druggability Assessment

Ligand efficiency (LE) is a metric used in drug discovery to assess the binding efficiency of a compound in relation to its size. wikipedia.orgnih.gov It is calculated by dividing the binding affinity (typically expressed as the logarithm of the inhibition constant, pKi, or the half-maximal inhibitory concentration, pIC50) by the number of non-hydrogen atoms in the molecule.

LE is a useful tool for prioritizing compounds during the early stages of drug discovery, as it helps to identify small molecules that have a high binding affinity per atom. dundee.ac.uk Compounds with high ligand efficiency are often considered to be good starting points for optimization, as they have the potential to be developed into potent and drug-like candidates without excessive increases in molecular weight.

Druggability refers to the ability of a biological target to bind to a small-molecule drug with high affinity and specificity. uiuc.edu A druggability assessment aims to determine whether a particular target is likely to be amenable to modulation by a small-molecule therapeutic. This assessment can be based on a variety of factors, including the structural features of the target's binding site, its sequence conservation, and its known interactions with other molecules.

For a compound like this compound, an assessment of its ligand efficiency and the druggability of its potential targets would be crucial for evaluating its therapeutic potential. A high ligand efficiency would suggest that the compound is an efficient binder, while a favorable druggability assessment of its target would indicate that it is a promising candidate for drug development.

Computational Chemistry and Theoretical Studies

Molecular Docking and Ligand-Protein Interaction Profiling

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding mode and affinity of a small molecule ligand to a protein target.

A review of publicly available scientific literature reveals a lack of specific molecular docking studies performed on 8-(Trifluoromethyl)-9H-purin-2-amine. While numerous studies have conducted molecular docking on a wide range of purine (B94841) analogs to investigate their potential as inhibitors for various protein targets, such as kinases and other enzymes, data focusing explicitly on the this compound isomer is not available. nih.govnih.govnih.govnih.govnih.gov Therefore, its specific ligand-protein interaction profile, including key binding residues and interaction types (e.g., hydrogen bonds, hydrophobic interactions), remains to be computationally elucidated.

Molecular Dynamics Simulations for Conformational Sampling and Binding Stability

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. In the context of drug discovery and molecular biology, MD simulations are employed to assess the conformational flexibility of a ligand, the stability of a ligand-protein complex, and to calculate binding free energies.

There are no specific molecular dynamics simulation studies published in the accessible scientific literature for this compound. Research on related purine analogs has utilized MD simulations to confirm the stability of ligand binding within the active site of target proteins and to understand the dynamic behavior of these complexes. nih.govnih.govnih.gov However, without such studies on this compound, insights into its conformational sampling in a biological environment and the stability of its potential interactions with protein targets are purely theoretical.

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic structure and reactivity of molecules. These methods can provide valuable information on parameters like molecular orbital energies (HOMO and LUMO), electrostatic potential, and charge distribution, which are crucial for understanding a molecule's chemical behavior and its interactions.

Specific quantum chemical calculations for this compound are not detailed in the available scientific literature. While the fluorination of organic molecules is known to significantly alter their chemical properties, and studies have been conducted on related fluorinated and purine compounds, a dedicated computational analysis of the electronic structure and reactivity of this compound has not been reported. emerginginvestigators.orgcuny.edunih.govmdpi.com Such calculations would be necessary to predict its reactivity profile and to rationalize its interaction with biological targets at an electronic level.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. These models are used to predict the activity of new compounds and to guide the design of more potent molecules.

No specific QSAR models incorporating this compound have been found in the reviewed literature. Numerous QSAR studies have been successfully developed for various series of purine derivatives, often in the context of their inhibitory activity against specific enzymes like kinases. nih.govtandfonline.comresearchgate.netnih.govimist.ma These studies help in identifying the key molecular descriptors that influence the biological activity of the purine scaffold. However, the absence of this compound in such a training set means its activity cannot be reliably predicted by existing models.

In Silico Prediction of Compound Properties and Interactions

In silico methods are widely used to predict the physicochemical and pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) of chemical compounds, as well as their potential toxicity (Tox). These predictions are vital in the early stages of drug discovery to filter out compounds with undesirable properties.

While comprehensive in silico ADME/Tox profiling for this compound is not available in published research, some basic physicochemical properties have been computationally predicted by chemical suppliers. These properties provide a foundational understanding of the molecule's characteristics.

Below is a table of computationally predicted properties for this compound.

| Property | Predicted Value | Source |

| Molecular Formula | C6H4F3N5 | ChemScene chemscene.com |

| Molecular Weight | 203.12 g/mol | ChemScene chemscene.com |

| CAS Number | 10179-89-2 | ChemScene, ChemBK chemscene.comchembk.com |

It is important to note that these are basic predicted properties and a full in silico assessment, including predictions for solubility, permeability, metabolic stability, and various toxicity endpoints, has not been publicly reported. nih.govnih.govresearchgate.netijprajournal.commdpi.com

Lead Discovery and Optimization in Drug Development Pipeline

High-Throughput Screening (HTS) Methodologies for Hit Identification

High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid assessment of large compound libraries to identify "hits"—molecules that show activity against a specific biological target. nih.govnih.gov For purine (B94841) derivatives like 8-(Trifluoromethyl)-9H-purin-2-amine, HTS assays are designed to detect interactions with target proteins, often kinases, which are crucial regulators of cell signaling and are frequently implicated in diseases like cancer. nih.gov

These screening campaigns typically utilize automated systems to test thousands of compounds in a short period. nih.gov The assays are often cell-based, measuring a cellular response such as cell viability, or biochemical, directly measuring the interaction between the compound and the target protein. nih.govnih.gov For instance, a screen might look for compounds that inhibit the activity of a particular kinase involved in tumor growth.

The process begins with a primary screen where compounds are tested at a single concentration. nih.gov Those that show a desired effect are then subjected to a confirmation screen, where they are retested in triplicate to ensure the initial result was not a false positive. nih.gov Finally, confirmed hits undergo a dose-response screen, where they are tested at multiple concentrations to determine their potency, often expressed as an EC50 or IC50 value. nih.gov

The trifluoromethyl group in this compound can be advantageous in HTS. The fluorine atoms can be used as probes in 19F Nuclear Magnetic Resonance (NMR) based screening techniques, which can provide valuable information about compound binding and the local environment of the trifluoromethyl group within the protein's binding site. nih.govacs.org

Medicinal Chemistry Strategies for Lead Optimization

Once a "hit" compound is identified through HTS, medicinal chemists employ a variety of strategies to optimize its properties, transforming it into a "lead" compound with improved efficacy, selectivity, and drug-like characteristics.

Enhancement of Efficacy and Target Selectivity

The initial hits from an HTS campaign often have modest potency and may interact with multiple targets, leading to potential side effects. Lead optimization aims to enhance the compound's ability to bind to the desired target while minimizing interactions with other proteins. This is achieved through systematic chemical modifications of the hit compound's structure.

For purine-based compounds, substitutions at various positions of the purine ring (C2, C6, and N9) are known to significantly influence their binding affinity and selectivity for different kinases. nih.gov For example, in a series of 2,7,9-trisubstituted 8-oxopurines, the introduction of an isopropyl group at the 7-position markedly increased selectivity for FLT3 kinase over other kinases like CDK4. nih.govnih.gov Similarly, the substitution of an oxo group at the 8-position with a trifluoromethyl group dramatically improved inhibitory activities against several kinases. nih.gov

The trifluoromethyl group at the 8-position of the purine ring in this compound is a key feature. This electron-withdrawing group can significantly alter the electronic properties of the purine ring, influencing its interactions with the target protein. mdpi.com Structure-activity relationship (SAR) studies, which systematically explore how different chemical groups at various positions affect biological activity, are crucial for guiding these modifications. digitellinc.com For instance, an arylpiperazinyl group at the C6 position of the purine ring has been shown to be beneficial for cytotoxic activity in cancer cell lines. nih.gov

Methodologies for Investigating Compound Properties to Guide Optimization

A critical aspect of lead optimization is the thorough investigation of the compound's physicochemical and biological properties. This data guides the iterative process of chemical modification.

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to establish a mathematical relationship between the chemical structure of a compound and its biological activity. tandfonline.comresearchgate.net By analyzing a series of related compounds, QSAR models can predict the activity of new, unsynthesized analogs, thereby prioritizing synthetic efforts. nih.govtandfonline.comresearchgate.net For a series of substituted purine derivatives, a 2D-QSAR model revealed that descriptors related to the presence of specific chemical groups and molecular weight were important for their inhibitory activity against c-Src tyrosine kinase. tandfonline.com A 3D-QSAR study on 2,6,9-trisubstituted purine derivatives indicated that steric properties had a greater influence on cytotoxicity than electronic properties. nih.gov

19F NMR Spectroscopy is a powerful tool for studying trifluoromethylated compounds like this compound. The 19F nucleus is highly sensitive for NMR, and the absence of fluorine in most biological molecules results in clean spectra with low background noise. acs.org This technique can be used to monitor enzymatic reactions, study compound binding to target proteins, and even in ligand screening assays. nih.govacs.org The chemical shift of the trifluoromethyl group can provide valuable information about its local environment, aiding in the understanding of drug-target interactions. acs.org

The Role of Patent Landscape in Chemical Compound Development

The development of new drugs is a long and expensive process, and protecting the intellectual property of novel chemical entities is crucial for pharmaceutical companies to recoup their investment and fund further research.

Analysis of Intellectual Property Protecting Purine-Based Therapeutics

The patent landscape for purine-based therapeutics is extensive, reflecting their broad range of biological activities and therapeutic potential. nih.govgoogle.com Patents in this area cover not only the chemical structures of the compounds themselves but also their synthesis, pharmaceutical compositions, and methods of use for treating various diseases, including cancer, viral infections, and neurodegenerative disorders. google.comwipo.intwipo.int

Patents for purine derivatives often claim a general chemical formula (a Markush structure) that encompasses a large number of related compounds, with specific examples of synthesized and tested molecules. google.com For instance, a patent might claim 2,6,9-substituted purine derivatives with various substituents at each position, providing a broad scope of protection. google.com

Analysis of patent databases reveals a significant number of patents related to purine analogues as kinase inhibitors, highlighting the importance of this class of enzymes as drug targets. nih.govgoogle.com There are also patents specifically covering trifluoromethylated purine derivatives and their use in various therapeutic applications. nih.govnih.gov

Strategic Considerations in Patenting Novel Chemical Entities

When patenting a new chemical entity like a derivative of this compound, several strategic considerations come into play. A key aspect is the timing of the patent application. Filing too early may result in a narrow patent with limited data to support broad claims, while filing too late risks being preempted by competitors.

The scope of the patent claims is another critical factor. Broad claims that cover a wide range of related structures provide stronger protection but may be more difficult to obtain and defend. The claims must be supported by sufficient experimental data demonstrating the novelty, non-obviousness, and utility of the invention.

Furthermore, with the increasing focus on drug repurposing, companies are also exploring new therapeutic uses for existing patented compounds. scienceopen.com This can involve filing new patents for the method of use, extending the commercial life of a drug. The patenting of novel formulations that improve a drug's properties, such as bioavailability, is also a common strategy. stocktitan.net

In the competitive landscape of pharmaceutical research, a robust patent portfolio is a critical asset. It not only protects a company's innovations but also attracts investment and facilitates partnerships for further development and commercialization.

Future Perspectives and Research Directions

Emerging Trends in Purine (B94841) Chemistry for Biomedical Applications

The field of medicinal chemistry is witnessing a rapid evolution in the application of purine derivatives for a wide range of diseases. nih.gov The purine ring system is one of the most prevalent heterocyclic compounds in nature and serves as a foundational structure for crucial biomolecules. mdpi.com This inherent biological relevance makes synthetic purine analogues, such as 8-(Trifluoromethyl)-9H-purin-2-amine, highly sought-after scaffolds in drug discovery. nih.gov

A significant emerging trend is the strategic incorporation of fluorine-containing functional groups, particularly the trifluoromethyl (-CF3) group, to enhance the pharmacological properties of drug candidates. nih.govhovione.com The -CF3 group can improve a molecule's metabolic stability, membrane permeability, and binding affinity to its biological target. nih.gov Its high electronegativity and electron-withdrawing effects can significantly alter the electronic properties of the purine ring system, which is a key consideration in modern drug design. nih.govhovione.com

The application of the 8-(trifluoromethyl)purine scaffold is exemplified by recent research into N-substituted 8-trifluoromethyl-9H-purin-6-amine derivatives, which are closely related to this compound. These compounds are being investigated as potent mitochondrial uncouplers. digitellinc.com Mitochondrial dysfunction is linked to numerous inflammatory conditions, including diabetes, obesity, and certain cancers, making mitochondria-targeted therapeutics a major focus of current biomedical research. digitellinc.com The development of derivatives from this purine scaffold highlights a clear trend towards creating targeted therapies for metabolic and inflammatory diseases. digitellinc.com

Integration of Advanced Synthetic and Computational Techniques

The exploration of this compound and its derivatives is heavily reliant on the integration of advanced synthetic and computational methods. The synthesis of purine derivatives has evolved significantly, with new methods for metal-mediated cross-coupling reactions expanding the range of accessible analogues. mdpi.com These techniques allow for precise modifications at various positions on the purine ring, facilitating the creation of diverse chemical libraries for screening. mdpi.comresearchgate.net

Computational chemistry plays a pivotal role in modern drug design, accelerating the discovery process. hovione.com Techniques such as the generation of electrostatic potential maps are used to understand the unique characteristics of the trifluoromethyl group and its influence on molecular interactions. nih.gov Furthermore, structure-activity relationship (SAR) studies are essential for optimizing lead compounds. For instance, a SAR study on a library of N-substituted 8-trifluoromethyl-9H-purin-6-amine derivatives identified substitutions that resulted in compounds with sub-micromolar potency and favorable pharmacokinetic profiles. digitellinc.com This synergy between synthesis and computation allows researchers to rationally design molecules with improved efficacy and drug-like properties, moving beyond traditional trial-and-error approaches.

Potential Avenues for Therapeutic Development Beyond Current Applications

While current research highlights the potential of the 8-(trifluoromethyl)purine scaffold in developing mitochondrial uncouplers for inflammatory diseases, the therapeutic avenues for this class of compounds extend much further. digitellinc.com The broad biological activity of purine derivatives suggests that analogues of this compound could be explored for a multitude of other conditions. nih.gov

The fundamental roles of purines in cellular signaling and as building blocks of nucleic acids mean they can interact with a wide array of biological targets, including enzymes and receptors. mdpi.comresearchgate.net Consequently, derivatives of this scaffold could be investigated as:

Anticancer Agents: Targeting enzymes or receptors critical for cancer cell proliferation.

Antiviral Compounds: Acting as nucleoside analogues to inhibit viral replication, a strategy successfully used by many approved drugs. nih.govmdpi.com

Neurological Agents: Modulating purinergic receptors in the central nervous system, which are involved in various neurological processes.

A recent study on N-substituted 8-trifluoromethyl-9H-purin-6-amines identified a lead compound, SHK219, with potent mitochondrial uncoupling activity and a favorable preliminary pharmacokinetic profile. digitellinc.com This finding encourages deeper exploration of this scaffold not just for metabolic diseases, but also as a structural template for developing treatments for other conditions where mitochondrial function is implicated. digitellinc.com

| Parameter | Finding | Reference |

|---|---|---|

| Potency (EC50) in rat L6 myoblasts | 820 nM | digitellinc.com |

| In Vitro Toxicity | No signs of toxicity observed | digitellinc.com |

| Half-life in mice | 5.1 hours | digitellinc.com |

Collaborative Research Paradigms in Academia and Industry

The translation of a promising chemical entity like this compound from a research chemical to a marketable therapeutic is a complex endeavor that necessitates strong collaboration between academia and the pharmaceutical industry. 54.209.11nih.gov There is a long history of productive partnerships between these sectors, which share the common goal of improving public health. 54.209.11

Academia typically drives basic research, identifying novel molecular targets and synthesizing new chemical entities. 54.209.11 Industry, in turn, provides the extensive resources and expertise required for preclinical and clinical development, navigating the complex regulatory landscape, and large-scale manufacturing. nih.gov The development of novel therapeutics often begins with academic research, which is largely funded by government grants, while the costly process of clinical research is predominantly supported by industry. nih.gov

For a specialized compound like this compound, a symbiotic relationship is crucial. acs.org An academic lab might perform the initial synthesis and discovery of biological activity, as seen in university-led research on mitochondrial uncouplers. digitellinc.com An industry partner could then license the compound or technology, investing in the necessary optimization and extensive trials to bring a new drug to market. hubspotusercontent10.net Such partnerships, which can range from sponsored research agreements to the formation of spin-off companies, are essential for spurring innovation and ensuring that foundational scientific discoveries translate into tangible medical advancements. nih.govacs.org

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for preparing 8-(trifluoromethyl)-9H-purin-2-amine, and how can reaction conditions be optimized?

- Methodology : Microwave-assisted synthesis under controlled pressure (e.g., 8 bar) offers efficient one-step preparation. For example, microwave irradiation with aryl methyl groups and trifluoromethyl substituents yields high-purity products. Purification via preparative TLC (e.g., CHCl₃/ammoniacal MeOH = 25:1) is recommended to isolate the target compound . Multi-step protocols involving Suzuki-Miyaura cross-coupling (e.g., using Pd(PPh₃)₄ and arylboronic acids) or alkylation with trifluoromethyl halides under basic conditions (e.g., K₂CO₃ in DMF) are also viable .

Q. How can the structure of this compound be confirmed experimentally?

- Methodology : Combine spectroscopic and crystallographic techniques:

- ¹H/¹³C-NMR : Characterize chemical shifts for the purine core (e.g., δ ~8.3 ppm for H-8 in DMSO-d₆) and trifluoromethyl group (¹³C signal ~120–125 ppm with ¹JCF ~280 Hz) .

- Mass Spectrometry : Confirm molecular weight via ESI-MS (e.g., [M+H]⁺ at m/z 232.1) .

- X-ray Crystallography : Use SHELX programs (SHELXL/SHELXS) for refinement, leveraging high-resolution data to resolve trifluoromethyl spatial orientation .

Q. What purification strategies are effective for removing byproducts in trifluoromethyl-substituted purine synthesis?

- Methodology : Sequential chromatography (e.g., silica gel column with EtOAc/hexane gradients) followed by preparative TLC or HPLC (e.g., C18 reverse-phase column with acetonitrile/water) ensures high purity. Solvent recrystallization (e.g., from ethanol/water mixtures) can further eliminate hydrophobic impurities .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound derivatives?

- Methodology :

- Dose-Response Analysis : Perform IC₅₀ assays (e.g., acetylcholinesterase inhibition at 1–100 μM) to validate activity thresholds .

- Structural Validation : Confirm substituent regiochemistry via NOESY NMR or X-ray diffraction to rule out positional isomerism affecting bioactivity .

- Meta-Analysis : Compare data across studies using standardized assays (e.g., MTT for cytotoxicity) and normalize results to positive controls (e.g., donepezil for AChE inhibition) .

Q. What strategies enhance the solubility and stability of this compound in aqueous media for in vitro studies?

- Methodology :

- Prodrug Design : Introduce phosphate or glycosyl groups at the N-9 position to improve hydrophilicity .

- Co-Solvent Systems : Use DMSO/PBS (≤5% v/v) or cyclodextrin encapsulation to prevent aggregation .

- Stability Monitoring : Track decomposition via LC-MS under varying pH (4–9) and temperature (4–37°C) to identify optimal storage conditions .

Q. How can structure-activity relationships (SAR) be systematically explored for trifluoromethyl-substituted purines?

- Methodology :

- Substituent Scanning : Synthesize analogs with variations at C-2 (e.g., -NH₂ vs. -Cl) and N-9 (e.g., alkyl vs. aryl groups) .

- Computational Modeling : Perform DFT calculations (e.g., Gaussian09) to map electrostatic potentials and correlate trifluoromethyl electronic effects with binding affinity .

- Biological Profiling : Screen analogs against target panels (e.g., kinase assays, cytotoxicity panels) to identify selectivity trends .

Q. What advanced techniques are recommended for analyzing trifluoromethyl group interactions in protein binding studies?

- Methodology :

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to assess hydrophobic contributions of the CF₃ group .

- X-ray Crystallography : Resolve protein-ligand co-crystal structures (e.g., using SHELXD for phasing) to visualize CF₃⋯protein interactions .

- 19F NMR : Monitor chemical shift perturbations to detect conformational changes in target proteins upon ligand binding .

Data Interpretation and Troubleshooting

Q. How should researchers address low yields in trifluoromethyl purine synthesis?

- Troubleshooting :

- Catalyst Optimization : Screen Pd catalysts (e.g., PdCl₂(dppf) vs. Pd(OAc)₂) for cross-coupling steps .

- Moisture Control : Use anhydrous solvents and molecular sieves in reactions involving trifluoromethyl halides to prevent hydrolysis .

- Microwave Parameters : Adjust irradiation time (5–30 min) and power (100–300 W) to balance reaction rate and decomposition .

Q. What analytical methods differentiate regioisomers in trifluoromethyl purine derivatives?

- Methodology :

- 2D NMR (HSQC/HMBC) : Correlate ¹H-¹³C couplings to assign substituent positions (e.g., distinguishing N-7 vs. N-9 alkylation) .

- High-Resolution MS/MS : Fragment ions (e.g., loss of CF₃ vs. NH₂ groups) provide diagnostic patterns .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。